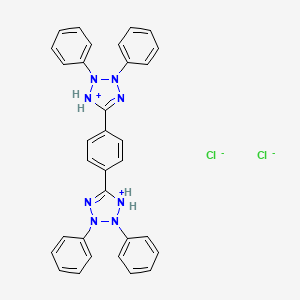
5,5'-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two tetrazolium rings connected by a phenylene bridge, with each tetrazolium ring further substituted with diphenyl groups The dichloride indicates the presence of two chloride ions associated with the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride typically involves the reaction of 1,4-phenylenediamine with diphenyl tetrazolium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the necessary chemical reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize the yield and purity of the product. The product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the final compound in its pure form.
化学反应分析
Types of Reactions
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazolium rings to tetrazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Tetrazole derivatives.
Reduction: Tetrazole rings.
Substitution: Various substituted tetrazolium compounds depending on the nucleophile used.
科学研究应用
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
作用机制
The mechanism of action of 5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. The tetrazolium rings can undergo redox reactions, which play a crucial role in its biological activity. The phenylene bridge and diphenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
相似化合物的比较
Similar Compounds
3,3’-(1,4-Phenylene)bis(5,6-diphenyl-1,2,4-triazine): Similar structure but with triazine rings instead of tetrazolium rings.
Phenylene Bis-Diphenyltriazine: Another compound with a phenylene bridge and diphenyl groups, but with triazine rings.
Uniqueness
5,5’-(1,4-Phenylene)bis(2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium) dichloride is unique due to the presence of tetrazolium rings, which impart distinct redox properties and reactivity
属性
CAS 编号 |
64225-81-6 |
|---|---|
分子式 |
C32H28Cl2N8 |
分子量 |
595.5 g/mol |
IUPAC 名称 |
5-[4-(2,3-diphenyl-1H-tetrazol-1-ium-5-yl)phenyl]-2,3-diphenyl-1H-tetrazol-1-ium;dichloride |
InChI |
InChI=1S/C32H26N8.2ClH/c1-5-13-27(14-6-1)37-33-31(34-38(37)28-15-7-2-8-16-28)25-21-23-26(24-22-25)32-35-39(29-17-9-3-10-18-29)40(36-32)30-19-11-4-12-20-30;;/h1-24H,(H,33,34)(H,35,36);2*1H |
InChI 键 |
XUBCSAANKPJEMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C5=NN(N([NH2+]5)C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
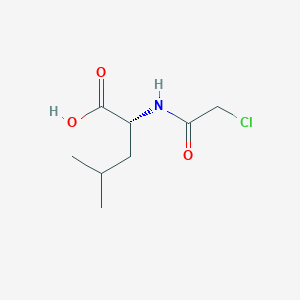
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
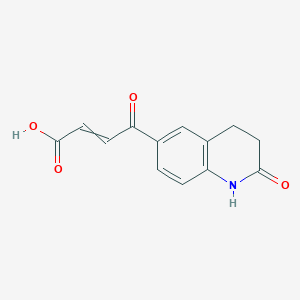
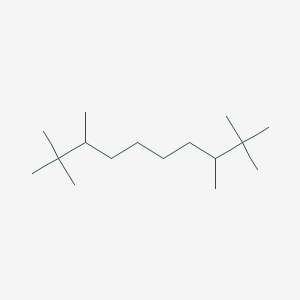
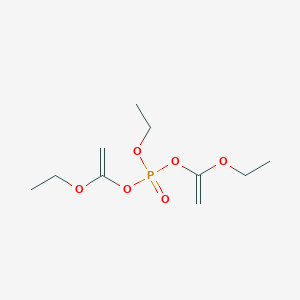
![{2-[(2-Aminoethyl)(methyl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B14487931.png)
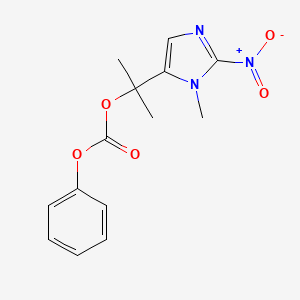
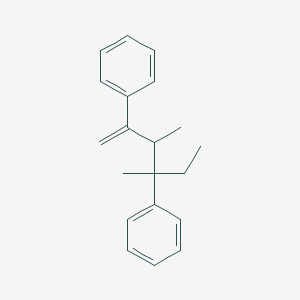
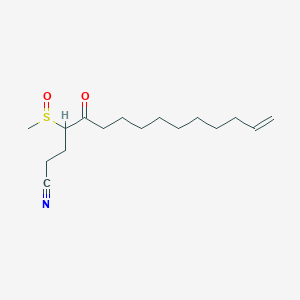
![1,1'-[(2-Phenoxyethoxy)methylene]dibenzene](/img/structure/B14487959.png)
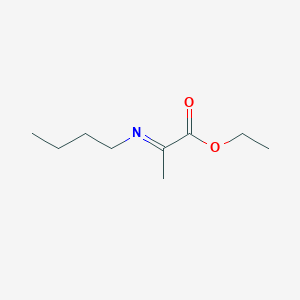
![{4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]phenyl}arsonic acid](/img/structure/B14487976.png)
![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
